molecular formula C26H24ClF3N4O8 B1574419 Sorafenib-galactosamine

Sorafenib-galactosamine

Cat. No. B1574419
M. Wt: 612.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Scientific Research Applications

  • Targeted Drug Delivery for Hepatocellular Carcinoma (HCC):

    • Galactosamine (Gal) is used for targeting HCC due to its high binding affinity to asialoglycoprotein receptors (ASGPRs), which are overexpressed in HCC. Engineering nanoscale dendrimers anchored to galactosamine, loaded with anticancer agents like curcumin derivative (CDF), has demonstrated efficacy in selective delivery and enhanced drug uptake in HCC cell lines through ASGPR mediated endocytosis (Yousef, Alsaab, Sau, & Iyer, 2018).
  • Understanding Mechanisms of Sorafenib Resistance in Liver Cancer:

    • Studies have explored the mechanisms of sorafenib resistance, such as PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition. This research is crucial for developing individualized therapeutic strategies for liver cancer patients resistant to sorafenib (Zhu, Zheng, Wang, & Chen, 2017).
  • Predictive and Prognostic Markers in HCC Treatment with Sorafenib:

  • Combination Therapies to Overcome Sorafenib Resistance:

    • Studies have suggested combining sorafenib with other therapies, such as gene therapy or inhibitors targeting specific pathways, to overcome resistance in HCC. Targeting both HIF-1α and HIF-2α is considered a promising strategy to enhance treatment efficacy (Méndez-Blanco, Fondevila, García-palomo, González‐Gallego, & Mauriz, 2018).
  • Sorafenib Efficacy in Various Cancer Types:

    • Sorafenib has shown efficacy in various cancers, including renal cell carcinoma and osteosarcoma. Research has focused on identifying genes, enriched pathways, and molecular targets influenced by sorafenib exposure, providing insights into its mechanism of action and potential resistance pathways (Dai, Tang, Pan, Chen, Li, & Zhu, 2018).

properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

synonyms

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib-galactosamine
Reactant of Route 2
Reactant of Route 2
Sorafenib-galactosamine
Reactant of Route 3
Sorafenib-galactosamine
Reactant of Route 4
Sorafenib-galactosamine
Reactant of Route 5
Sorafenib-galactosamine
Reactant of Route 6
Sorafenib-galactosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.